molecular formula C20H22ClN5O2S B2891917 N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040653-64-2

N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2891917
CAS No.: 1040653-64-2
M. Wt: 431.94
InChI Key: FMPTXJKFAGDGBX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This core is substituted at position 6 with a cyclohexylsulfanyl group and at position 2 with an acetamide moiety linked to a 4-chlorophenylmethyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)12-22-18(27)13-25-20(28)26-17(23-25)10-11-19(24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPTXJKFAGDGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Chlorophenyl group : Known for its potential antibacterial and antifungal properties.
  • Cyclohexylsulfanyl moiety : Associated with various biological activities including enzyme inhibition.
  • Triazolo-pyridazin core : Implicated in diverse pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. In particular:

  • Salmonella typhi and Bacillus subtilis showed significant susceptibility to these compounds.
  • Other bacterial strains tested exhibited weaker responses, indicating specificity in antibacterial efficacy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for managing conditions like Alzheimer's disease. The tested derivatives showed strong inhibitory activity.
  • Urease : Compounds containing the sulfamoyl functionality demonstrated potent urease inhibition, which is relevant for treating urinary tract infections .

Study on Antimicrobial Properties

A study investigated the antimicrobial efficacy of synthesized triazole derivatives. The results indicated that several derivatives of this compound exhibited strong activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group significantly enhanced antibacterial potency .

Enzyme Inhibition Studies

In another research effort focused on enzyme inhibition:

  • The synthesized compounds were tested against AChE and urease.
  • Results showed that specific modifications in the chemical structure could lead to improved inhibitory effects against these enzymes .

Data Summary Table

Activity TypeTested Strains/EnzymesObserved Effect
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Other strainsWeak to moderate activity
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreasePotent inhibition

Comparison with Similar Compounds

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()

  • Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) vs. triazolo-pyridazine.
  • Substituents : A 4-methylphenyl acetamide group and a 4-chlorophenyl substituent on the pyrimidine ring.
  • The sulfur atom in the thiophene ring may alter electronic properties compared to the triazolo group.
  • Implications: Thieno-pyrimidines are often explored as kinase inhibitors, whereas triazolo-pyridazines may exhibit distinct selectivity profiles due to their purine-like structure .

N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()

  • Core Structure : Triazolo[4,5-d]pyrimidine (isomeric to the target compound’s triazolo[4,3-b]pyridazine).
  • Substituents : A benzyl group at position 3 and a 2-chlorophenylmethyl acetamide.
  • Key Differences : The pyrimidine core (vs. pyridazine) and the 2-chlorophenyl substituent (vs. 4-chlorophenyl) may influence steric and electronic interactions with targets.
  • Implications: Triazolo-pyrimidines are commonly used in adenosine receptor antagonists; the positional isomerism here could lead to divergent pharmacological activities .

Substituent Modifications

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()

  • Core Structure : Triazolo[4,3-b]pyridazine (same as target compound).
  • Substituents : Ethoxyphenyl acetamide and a methyl group at position 3.
  • Key Differences: The ethoxy group increases hydrophilicity compared to the cyclohexylsulfanyl group.
  • Implications : Ethoxy substituents are often used to modulate solubility, suggesting this compound may have better aqueous solubility but reduced cellular uptake compared to the target .

Functional Group Comparisons

Compound Core Structure Key Substituents Potential Applications
Target Compound Triazolo[4,3-b]pyridazine Cyclohexylsulfanyl, 4-chlorophenyl Enzyme inhibition, oncology
Compound Thieno[3,2-d]pyrimidine 4-Chlorophenyl, 4-methylphenyl Kinase inhibition
Compound Triazolo[4,5-d]pyrimidine Benzyl, 2-chlorophenylmethyl Receptor antagonism
Compound Triazolo[4,3-b]pyridazine Ethoxyphenyl, methyl Solubility-focused therapeutics

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